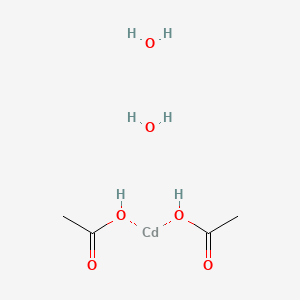![molecular formula C28H31FeOP2+ B12058067 (SP)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene, 97%](/img/structure/B12058067.png)
(SP)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(SP)-1-[®-tert-Butylphosphinoyl]-2-[®-1-(diphenylphosphino)ethyl]ferrocene, 97% is a chiral ferrocene-based ligand. This compound is known for its application in asymmetric catalysis, particularly in the synthesis of various organic compounds. The ferrocene backbone provides stability and rigidity, while the phosphine groups offer coordination sites for metal catalysts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (SP)-1-[®-tert-Butylphosphinoyl]-2-[®-1-(diphenylphosphino)ethyl]ferrocene typically involves the following steps:
Preparation of the Ferrocene Backbone: The ferrocene backbone is synthesized through the reaction of cyclopentadienyl anion with iron(II) chloride.
Introduction of Phosphine Groups: The phosphine groups are introduced via a series of substitution reactions. The tert-butylphosphinoyl and diphenylphosphino groups are attached to the ferrocene backbone using appropriate reagents and catalysts.
Chiral Resolution: The chiral centers are resolved using chiral auxiliaries or chiral catalysts to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The key steps include:
Bulk Synthesis of Ferrocene: Large-scale production of ferrocene is achieved through the reaction of cyclopentadienyl anion with iron(II) chloride in industrial reactors.
Phosphine Substitution:
Chiral Resolution: Industrial chiral resolution techniques, such as chromatography or crystallization, are employed to obtain the desired enantiomer in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(SP)-1-[®-tert-Butylphosphinoyl]-2-[®-1-(diphenylphosphino)ethyl]ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene backbone can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced to form the corresponding ferrocene derivative.
Substitution: The phosphine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of ferrocenium ions.
Reduction: Formation of reduced ferrocene derivatives.
Substitution: Formation of substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
(SP)-1-[®-tert-Butylphosphinoyl]-2-[®-1-(diphenylphosphino)ethyl]ferrocene has a wide range of scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric catalysis for the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (SP)-1-[®-tert-Butylphosphinoyl]-2-[®-1-(diphenylphosphino)ethyl]ferrocene involves coordination with metal catalysts. The phosphine groups coordinate with the metal center, facilitating various catalytic reactions. The ferrocene backbone provides stability and rigidity, enhancing the efficiency of the catalytic process.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): A widely used ferrocene-based ligand with two diphenylphosphino groups.
1,1’-Bis(di-tert-butylphosphino)ferrocene (dtbpf): A ferrocene-based ligand with two di-tert-butylphosphino groups.
1,1’-Bis(diisopropylphosphino)ferrocene (dippf): A ferrocene-based ligand with two diisopropylphosphino groups.
Uniqueness
(SP)-1-[®-tert-Butylphosphinoyl]-2-[®-1-(diphenylphosphino)ethyl]ferrocene is unique due to its chiral centers and the combination of tert-butylphosphinoyl and diphenylphosphino groups. This unique structure provides enhanced selectivity and efficiency in asymmetric catalysis compared to other ferrocene-based ligands.
Propiedades
Fórmula molecular |
C28H31FeOP2+ |
|---|---|
Peso molecular |
501.3 g/mol |
InChI |
InChI=1S/C23H26OP2.C5H5.Fe/c1-18(21-16-11-17-22(21)26(24)23(2,3)4)25(19-12-7-5-8-13-19)20-14-9-6-10-15-20;1-2-4-5-3-1;/h5-18H,1-4H3;1-5H;/q+1;;/t18-;;/m1../s1 |
Clave InChI |
FUTFILLJXQZUAP-JPKZNVRTSA-N |
SMILES isomérico |
C[C@H]([C]1[CH][CH][CH][C]1[P+](=O)C(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH]1[CH][CH][CH][CH]1.[Fe] |
SMILES canónico |
CC([C]1[CH][CH][CH][C]1[P+](=O)C(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12057991.png)


![1-hexyl-2-hydroxy-4-oxo-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12058014.png)




![Ethyl 2-{[((2E)-2-{4-[(3-bromobenzoyl)oxy]-3-methoxybenzylidene}hydrazino)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12058055.png)
![2-[2,6-dihydroxy-4-(N-phenylanilino)phenyl]-4-(4-diphenylazaniumylidene-2,6-dihydroxycyclohexa-2,5-dien-1-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B12058060.png)


